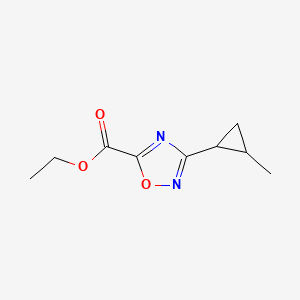
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The cyclopropyl group is a strained ring, which can have interesting chemical properties . The oxadiazole ring is aromatic and can participate in pi stacking interactions. The ethyl group is a simple alkyl chain, and the carboxylate is a common functional group that can participate in a variety of reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any stereochemistry. Cyclopropyl groups are known to impart strain to molecules, which can affect their reactivity . Oxadiazoles are aromatic and may contribute to the compound’s stability .
Applications De Recherche Scientifique
Structural Analysis and Conformations
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate has been subject to structural analysis, revealing interesting conformational characteristics. The structure of a related triazaoxabicyclodecatriene derivative showcases a twisted-sofa form for the 1,2-diazepine ring and an envelope conformation for the 1,2,4-oxadiazole ring, highlighting the complexity of oxadiazole derivatives' 3D structures (Beltrame et al., 1993).
Synthesis and Biological Activities
A broad spectrum of biological activities is associated with 1,3,4-oxadiazoles, including antimicrobial properties. The synthesis and evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives have shown valuable biological effects such as cytotoxic, antibacterial, antifungal, and anti-tubercular activities, indicating potential pharmaceutical applications of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate derivatives (Jafari et al., 2017).
Antihypertensive Activity
3-Arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, showcasing the structural motif of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate, have been synthesized with some derivatives exhibiting antihypertensive activity in rats. This suggests the potential of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate derivatives in developing new antihypertensive agents (Santilli & Morris, 1979).
Heterocyclic Derivatives Synthesis
The exploration of ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties reveals the versatility of ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate in synthesizing novel heterocyclic compounds. These compounds have been tested for their antimicrobial and antiviral activities, including against HIV-1, showcasing the compound's potential as a precursor for biologically active molecules (Szulczyk et al., 2017).
Versatile Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been highlighted as a versatile building block in medicinal chemistry, demonstrating the potential for ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate to be similarly utilized. The development of derivatives through displacement reactions opens avenues for creating bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, integral to biologically relevant molecules (Jakopin, 2018).
Propriétés
IUPAC Name |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-9(12)8-10-7(11-14-8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHUSDMKIWYJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

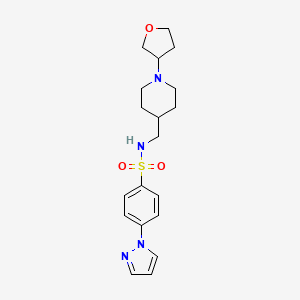

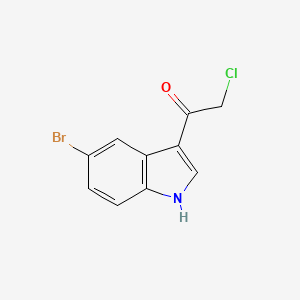
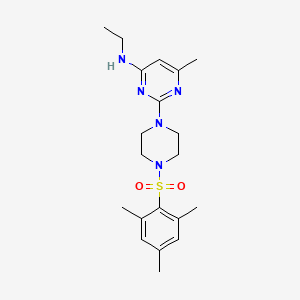
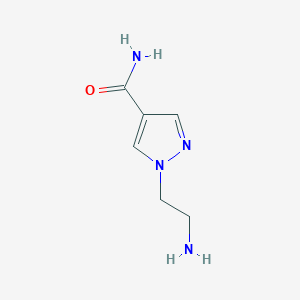
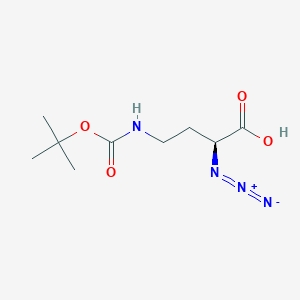
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
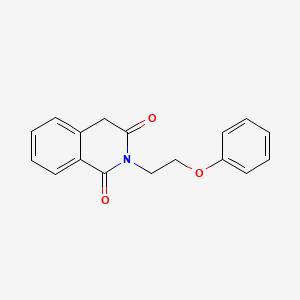
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)


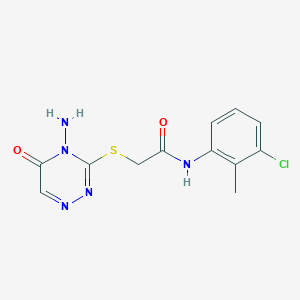
![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)